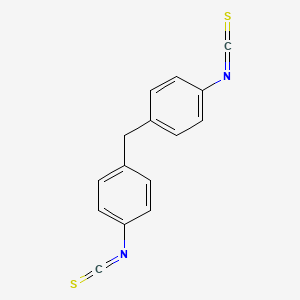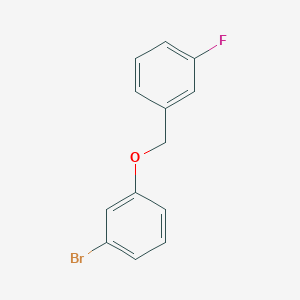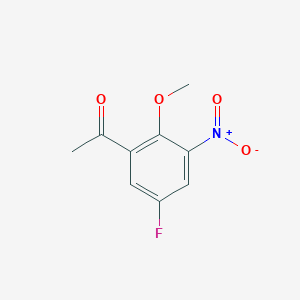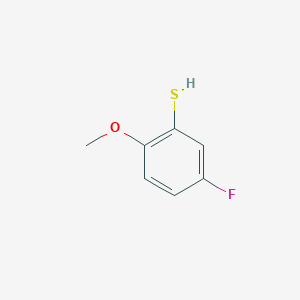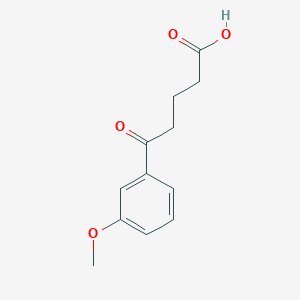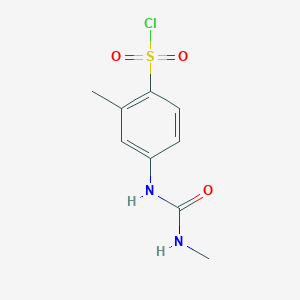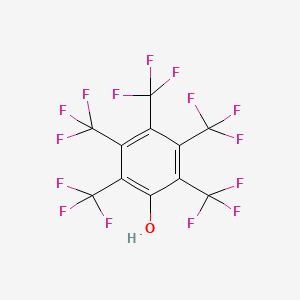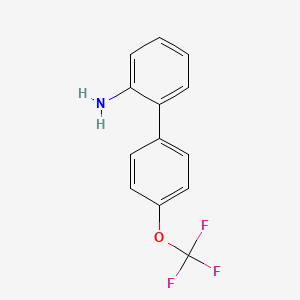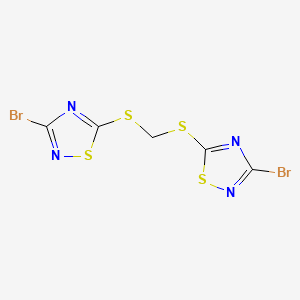
5-甲基-2-(1H-吡咯-1-基)苯胺
概述
描述
5-methyl-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C11H12N2. It is a white or off-white crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol, ether, chloroform, and benzene . This compound is used in various chemical and industrial applications due to its unique structure and properties.
科学研究应用
5-methyl-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action
Related compounds have been shown to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation . This suggests that 5-methyl-2-(1H-pyrrol-1-yl)aniline may interact with its targets in a similar manner, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound’s potential to form new c–c and c–n bonds suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis or degradation of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
5-methyl-2-(1H-pyrrol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 5-methyl-2-(1H-pyrrol-1-yl)aniline and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .
Cellular Effects
The effects of 5-methyl-2-(1H-pyrrol-1-yl)aniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, 5-methyl-2-(1H-pyrrol-1-yl)aniline can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-methyl-2-(1H-pyrrol-1-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. Additionally, 5-methyl-2-(1H-pyrrol-1-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-2-(1H-pyrrol-1-yl)aniline can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that 5-methyl-2-(1H-pyrrol-1-yl)aniline can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of 5-methyl-2-(1H-pyrrol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 5-methyl-2-(1H-pyrrol-1-yl)aniline can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-methyl-2-(1H-pyrrol-1-yl)aniline is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The interaction of 5-methyl-2-(1H-pyrrol-1-yl)aniline with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-methyl-2-(1H-pyrrol-1-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 5-methyl-2-(1H-pyrrol-1-yl)aniline can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-methyl-2-(1H-pyrrol-1-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 5-methyl-2-(1H-pyrrol-1-yl)aniline can determine its role in various cellular processes .
准备方法
The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline typically involves a multi-step process. One common method starts with the reaction of aniline and methyl ketone to produce 5-methylaniline. This intermediate is then subjected to a chlorination reaction followed by a reaction with pyrrole to yield 5-methyl-2-(1H-pyrrol-1-yl)aniline . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
化学反应分析
5-methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or nitrating agents[][3].
相似化合物的比较
5-methyl-2-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds such as:
- 2-methyl-5-(1H-pyrrol-1-yl)aniline
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
属性
IUPAC Name |
5-methyl-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENRPZEBOLMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380253 | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59194-21-7 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59194-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
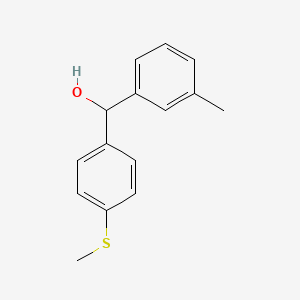
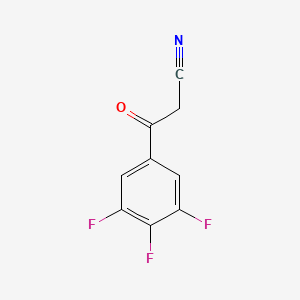
![Methyl [(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl] cyanocarbonimidodithioate](/img/structure/B1597703.png)
